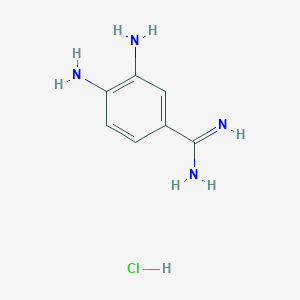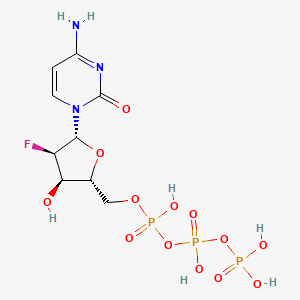![molecular formula C12H7N3 B3330120 5H-Pyrido[4,3-b]indole-1-carbonitrile CAS No. 66570-80-7](/img/structure/B3330120.png)
5H-Pyrido[4,3-b]indole-1-carbonitrile
概要
説明
5H-Pyrido[4,3-b]indole-1-carbonitrile is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
作用機序
Target of Action
5H-Pyrido[4,3-b]indole-1-carbonitrile is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . Specifically, this compound has been identified as a potential tubulin polymerization inhibitor . Tubulin is a protein that forms microtubules, which are crucial elements of the cytoskeleton involved in various physiological processes including cell mitosis, shape maintenance, intracellular material transport, and signal transmission .
Mode of Action
This compound interacts with its target, tubulin, by inhibiting its polymerization . This disruption of the dynamic balance of tubulin interferes with the normal function of microtubules, leading to mitotic catastrophe and ultimately inducing apoptosis . Molecular docking analysis has confirmed that this compound may bind to colchicine binding sites on microtubules .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of tubulin . By inhibiting this process, the compound disrupts the formation of microtubules, which are essential for cell division and other cellular functions . This disruption can lead to cell cycle arrest and apoptosis .
Result of Action
The inhibition of tubulin polymerization by this compound disrupts the microtubule network of cells . This leads to cell cycle arrest at the G2/M phase and induces apoptosis in a dose-dependent manner . These effects could potentially be harnessed for the development of antitumor drugs targeting tubulin .
生化学分析
Biochemical Properties
5H-Pyrido[4,3-b]indole-1-carbonitrile has been found to interact with tubulin, a globular protein, and inhibit its polymerization . This interaction disrupts the microtubule network of cells . The compound has been tested for its anti-proliferative activity against different cancer cells .
Cellular Effects
This compound has shown significant effects on various types of cells. It has been found to display strong anti-proliferative activity against HeLa cells . Additionally, it can inhibit the polymerization of tubulin and disrupt the microtubule network of cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to tubulin, a protein that forms microtubules . This binding inhibits the polymerization of tubulin, disrupting the microtubule network within cells . Molecular docking analysis confirmed that this compound may bind to colchicine binding sites on microtubules .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature but may decompose at high temperatures .
Transport and Distribution
This compound is incorporated into rat splenocytes, thymocytes, and hepatocytes through monoamine transporters . Dopamine and serotonin significantly competed with the uptake of this compound into these cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido[4,3-b]indole-1-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 3-iodo-2-(2-bromophenyl)imidazo[1,2-a]pyridine with different amines under air atmosphere can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
5H-Pyrido[4,3-b]indole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups to the indole ring .
科学的研究の応用
5H-Pyrido[4,3-b]indole-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cell signaling and enzyme inhibition.
Medicine: It has potential as an antitumor agent, particularly as a tubulin polymerization inhibitor.
Industry: The compound can be used in the development of new materials with specific properties.
類似化合物との比較
Similar Compounds
9-aryl-5H-pyrido[4,3-b]indole derivatives: These compounds also act as tubulin polymerization inhibitors and have shown antitumor activity.
Indole-3-carbaldehyde derivatives: These compounds have diverse biological activities, including antiviral and anticancer properties.
Uniqueness
5H-Pyrido[4,3-b]indole-1-carbonitrile is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for the development of new anticancer therapies.
特性
IUPAC Name |
5H-pyrido[4,3-b]indole-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c13-7-11-12-8-3-1-2-4-9(8)15-10(12)5-6-14-11/h1-6,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIYJYKBASMKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





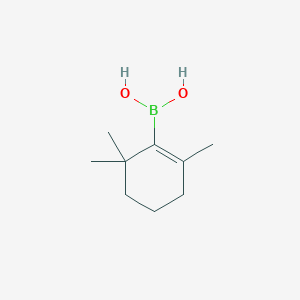
![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B3330080.png)
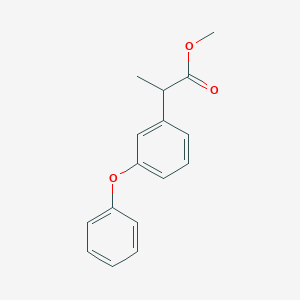
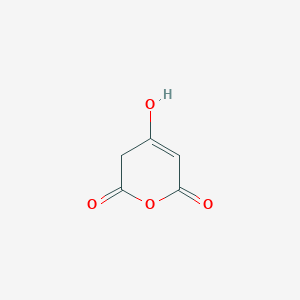
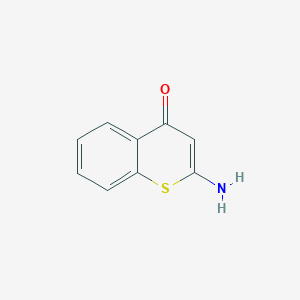

![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3330104.png)
